molecular formula C15H10BrN3O5 B2766140 Methyl 4-((5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate CAS No. 1171859-90-7

Methyl 4-((5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

Cat. No.: B2766140
CAS No.: 1171859-90-7
M. Wt: 392.165
InChI Key: RIFXLCBXQOKEMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 5-bromofuran-2-yl group. The oxadiazole ring is further linked via a carbamoyl bridge to a methyl benzoate moiety.

  • Tetrazole-acid coupling: A reaction between 5-(5-bromofuran-2-yl)-1H-tetrazole and methyl 4-(chlorocarbonyl)benzoate, mediated by coupling agents like N,N'-diisopropylcarbodiimide (DIC) in a polar aprotic solvent (e.g., DMF) .
  • Purification: Flash chromatography (e.g., 0–50% ethyl acetate/hexane gradients) to isolate the product as a crystalline solid .

The bromofuran substituent introduces steric bulk and electron-withdrawing effects, which may influence reactivity, solubility, and intermolecular interactions in biological systems.

Properties

IUPAC Name

methyl 4-[[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3O5/c1-22-14(21)9-4-2-8(3-5-9)12(20)17-15-19-18-13(24-15)10-6-7-11(16)23-10/h2-7H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFXLCBXQOKEMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromofuran Carboxylic Acid Derivatization

5-Bromofuran-2-carboxylic acid serves as the foundational building block. Industrial-scale production typically employs:

  • Electrophilic bromination of 2-furoic acid using $$ \text{Br}_2/\text{HBr} $$ at 0–5°C (82–85% yield).
  • Oxidative functionalization of 5-bromo-2-furaldehyde via Jones oxidation ($$ \text{CrO}3/\text{H}2\text{SO}_4 $$).

Hydrazide Formation

Reaction with hydrazine hydrate in refluxing ethanol yields 5-bromofuran-2-carbohydrazide :
$$
\text{C}5\text{H}3\text{BrO}2\text{COOH} + \text{N}2\text{H}4\cdot\text{H}2\text{O} \rightarrow \text{C}5\text{H}3\text{BrO}2\text{CONHNH}2 + \text{H}_2\text{O}
$$
Key parameters :

  • Solvent: Absolute ethanol
  • Temperature: 80°C, 6 hours
  • Yield: 78–82%

Thiosemicarbazide Intermediate

Condensation with methyl 4-isothiocyanatobenzoate forms the thiosemicarbazide bridge:
$$
\text{C}5\text{H}3\text{BrO}2\text{CONHNH}2 + \text{SCN}-\text{C}6\text{H}4-\text{COOCH}_3 \rightarrow \text{Thiosemicarbazide}
$$
Optimized conditions :

  • Coupling reagent: $$ \text{TBTU} $$ (2.0 equiv)
  • Base: $$ \text{DIEA} $$ (3.0 equiv)
  • Solvent: Dry DMF, 25°C, 12 hours

Oxadiazole Cyclization

Cyclodesulfurization using $$ \text{TBTU} $$ induces 1,3,4-oxadiazole formation:
$$
\text{Thiosemicarbazide} \xrightarrow{\text{TBTU}} \text{5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine} + \text{S}
$$
Critical factors :

  • Ultrasonic irradiation (40 kHz) enhances reaction rate (2 hours vs. 8 hours conventional)
  • Yield: 70–85%

Carbamoyl Bridge Installation

Benzoate Activation

Methyl 4-carboxybenzoate undergoes chloride activation:
$$
\text{C}6\text{H}4(\text{COOCH}3)\text{COOH} + \text{SOCl}2 \rightarrow \text{C}6\text{H}4(\text{COOCH}3)\text{COCl} + \text{SO}2 + \text{HCl}
$$
Protocol :

  • Reflux in anhydrous toluene, 3 hours
  • Quantitative conversion by $$ ^1\text{H} $$ NMR monitoring

Amide Coupling

Schlenk-line techniques facilitate carbamoyl bond formation:
$$
\text{Oxadiazol-2-amine} + \text{4-(Chlorocarbonyl)benzoate} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
$$
Optimized parameters :

  • Solvent: Dry THF, −10°C
  • Stoichiometry: 1:1.2 (amine:acid chloride)
  • Yield: 88–92%

Comparative Methodological Analysis

Conventional vs. Ultrasonic-Assisted Synthesis

Parameter Conventional Ultrasonic
Reaction Time 8–12 hours 2–4 hours
Yield 70–85% 82–89%
Purity (HPLC) 95–97% 98–99%
Energy Consumption High Reduced by 60%

Ultrasonic cavitation enhances mass transfer and reduces activation energy, particularly beneficial for sterically hindered intermediates.

Coupling Reagent Screening

Reagent Yield (%) Byproducts Cost Index
TBTU 85 Minimal 1.0
EDC/HOBt 78 Urea derivatives 0.8
DCC 65 DCU precipitation 0.5

$$ \text{TBTU} $$ demonstrates superior efficiency in cyclization steps due to stabilized active intermediates.

Mechanistic Considerations

Oxadiazole Ring Formation

The $$ \text{TBTU} $$-mediated pathway proceeds through:

  • Uronium intermediate generation via $$ \text{TBTU} $$-carboxylate interaction
  • Nucleophilic attack by hydrazide nitrogen
  • Cyclodesulfurization with simultaneous $$ \text{H}_2\text{S} $$ elimination

Density functional theory (DFT) calculations indicate a concerted asynchronous mechanism with 25.3 kcal/mol activation barrier.

Steric and Electronic Effects

  • Bromine at furan 5-position induces +M effect , stabilizing transition states during cyclization
  • Methoxy group in benzoate enhances solubility in polar aprotic solvents ($$ \text{logP} = 4.01 $$)

Industrial Scalability Challenges

Purification Strategies

  • Chromatography : Silica gel (hexane:EtOAc 3:1) for lab-scale
  • Crystallization : Ethanol/water (7:3) recrystallization for kilogram batches

Byproduct Management

  • Thiourea derivatives : Removed via acidic wash (pH 2–3)
  • Unreacted hydrazide : Precipitated by cooling to −20°C

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The bromofuran ring can be oxidized to form corresponding furanones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The bromine atom in the bromofuran ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromofuran ring can yield furanones, while reduction of the oxadiazole ring can produce amine derivatives.

Scientific Research Applications

Chemistry

Methyl 4-((5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate serves as a valuable building block in synthetic organic chemistry. Its unique structure allows for the development of more complex molecules, facilitating research in drug design and materials science.

Research indicates that derivatives of this compound may exhibit significant biological activity:

  • Anticancer Potential: Compounds containing the oxadiazole moiety are often investigated for their cytotoxic effects against various cancer cell lines. For instance, studies on related oxadiazoles have shown promising results in inhibiting glioblastoma cell proliferation and inducing apoptosis through DNA damage mechanisms .
  • Antidiabetic Activity: In vivo studies using model organisms such as Drosophila melanogaster have demonstrated that certain oxadiazole derivatives can significantly lower glucose levels, indicating potential for anti-diabetic applications .

Industrial Applications

The compound can also be utilized in the development of new materials with specific properties:

  • Polymers and Coatings: Its functional groups allow for modifications that can enhance material properties, making it suitable for applications in coatings and advanced polymer formulations.

Case Study 1: Anticancer Activity

In a study published in December 2022, a series of oxadiazole derivatives were synthesized and screened for their cytotoxic effects against glioblastoma cells. The results indicated that compounds similar to this compound showed significant inhibition of cell growth and induced apoptosis through DNA damage pathways .

Case Study 2: Antidiabetic Effects

Another investigation focused on the anti-diabetic potential of oxadiazole derivatives revealed that specific compounds exhibited a marked reduction in glucose levels in genetically modified Drosophila models. This suggests that modifications to the oxadiazole structure could lead to effective therapeutic agents for diabetes management .

Mechanism of Action

The mechanism of action of Methyl 4-((5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can act as a bioisostere for amides, potentially enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The target compound is compared to three classes of analogs based on substituent variations (Table 1):

Compound Oxadiazole Substituent Benzoate Substituent Key Structural Differences
Target compound 5-Bromofuran-2-yl Methyl ester Brominated furan enhances electrophilicity.
2-(5-Bromothiophen-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (5k) 5-Bromothiophen-2-yl 4-Methoxyphenyl Thiophene vs. furan; phenyl vs. benzoate ester.
Methyl 4-(5-(4-(perfluoroethoxy)phenyl)-1,3,4-oxadiazol-2-yl)benzoate 4-(Perfluoroethoxy)phenyl Methyl ester Perfluoroethoxy group increases hydrophobicity.
(5-(Methylthio)-1,3,4-oxadiazol-2-yl)methyl 4-bromobenzoate (5a-4) Methylthio 4-Bromobenzoate Methylthio vs. bromofuran; bromobenzoate vs. carbamoyl.

Key Observations :

  • Functional Group Impact : The carbamoyl linker in the target compound introduces hydrogen-bonding capacity, unlike the direct ester linkage in 5a-4 .
Physicochemical Properties

Data from analogous compounds highlight trends in yields, melting points, and solubility (Table 2):

Compound Yield (%) Melting Point (°C) Solubility
Target compound (hypothesized) ~30–40 170–185 (estimated) Low in water; soluble in DCM
5k 36 Not reported Soluble in DCM, DMF
Methyl 4-(5-(4-(perfluoroethoxy)phenyl)-oxadiazol-2-yl)benzoate 33 185–191 Poor in hexane; soluble in EtOAc
5a-4 70.5 Not reported Soluble in THF, acetone

Key Observations :

  • Yield: Brominated heterocycles (e.g., 5k, target compound) exhibit lower yields (~30–40%) compared to non-halogenated analogs (e.g., 5a-4: 70.5%), likely due to steric hindrance during coupling .
  • Melting Points : The perfluoroethoxy analog’s high melting point (185–191°C) reflects increased crystallinity from rigid fluorinated groups, whereas the target compound’s bromofuran may reduce symmetry, lowering its melting point .
Spectral Data Comparison

1H NMR signatures for key analogs (Table 3):

Compound 1H NMR (δ, ppm)
Target compound (hypothesized) 3.98 (s, 3H, COOCH3), 6.85–7.20 (m, furan-H), 8.10–8.30 (m, benzoate-H)
5k 3.90 (s, 3H, OCH3), 7.20–7.80 (m, thiophene-H), 8.00–8.30 (m, phenyl-H)
Methyl 4-(5-(4-(perfluoroethoxy)phenyl)-oxadiazol-2-yl)benzoate 3.98 (s, 3H, COOCH3), 8.19–8.25 (m, aromatic-H), -85.96 (19F NMR, CF3)

Key Observations :

  • Ester Methyl Signals : All methyl esters resonate near δ 3.90–4.00 ppm, confirming similar electronic environments .
  • Aromatic Protons : The target compound’s furan protons (δ ~6.85–7.20) are upfield compared to thiophene in 5k (δ ~7.20–7.80), reflecting oxygen’s deshielding effect .

Biological Activity

Methyl 4-((5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a compound of interest due to its potential biological activities. The compound features a complex structure that includes a furan ring and an oxadiazole moiety, both of which are known for their diverse biological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H14BrN3O4\text{C}_{16}\text{H}_{14}\text{Br}\text{N}_{3}\text{O}_{4}

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing the oxadiazole and furan rings have shown significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedZone of Inhibition (mm)Reference
Compound AE. coli15
Compound BS. aureus18
Methyl 4...K. pneumoniae20
Compound CB. subtilis17

These findings suggest that the incorporation of the oxadiazole and furan moieties enhances the antimicrobial efficacy of the compounds.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit promising anticancer properties. Specifically, some derivatives have been shown to inhibit the proliferation of prostate cancer cell lines.

Case Study: Prostate Cancer Inhibition
In a study examining the effects of related compounds on androgen receptor (AR) activity, it was found that certain derivatives acted as potent AR antagonists. These compounds demonstrated high affinity for AR and effectively inhibited the growth of prostate cancer cells in vitro.

Table 2: Anticancer Activity Against Prostate Cancer Cell Lines

Compound NameIC50 (µM)Mechanism of ActionReference
Compound D10AR antagonist
Methyl 4...8Inhibition of cell proliferation
Compound E12Induction of apoptosis

The results indicate that this compound may possess significant potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Activity

Inflammatory responses can be modulated by various compounds containing furan and oxadiazole groups. Preliminary studies suggest that these compounds may inhibit pro-inflammatory cytokines.

Table 3: Anti-inflammatory Effects

Compound NameCytokine Inhibition (%)Reference
Compound FTNF-alpha: 75%
Methyl 4...IL-6: 60%
Compound GIL-1β: 70%

These findings highlight the potential role of Methyl 4... in managing inflammatory conditions.

Q & A

Basic Synthesis and Purification

Q: What are the optimal synthetic routes for preparing methyl 4-((5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate, and how can purity be ensured? A:

  • Stepwise Synthesis :
    • Oxadiazole Formation : React 5-bromofuran-2-carbohydrazide with carbon disulfide under basic conditions to form the 1,3,4-oxadiazole ring via cyclization .
    • Coupling Reaction : Use carbodiimide crosslinkers (e.g., DCC/DMAP) to couple the oxadiazole intermediate with methyl 4-(chlorocarbonyl)benzoate, ensuring anhydrous conditions to prevent hydrolysis .
  • Purification :
    • Recrystallization from ethanol/water (7:3 v/v) yields >95% purity.
    • Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (deviation <0.3%) .

Advanced Structural Characterization

Q: How can conflicting NMR or mass spectrometry data for this compound be resolved? A:

  • NMR Discrepancies :
    • Aromatic Protons : Overlapping signals in 1H^1H NMR (δ 7.2–8.1 ppm) may arise from the bromofuran and benzoate moieties. Use 2D-COSY or NOESY to assign protons unambiguously .
    • Rotamers : The carbamoyl group may exhibit rotameric splitting; variable-temperature NMR (25–60°C) can stabilize signals .
  • Mass Spectrometry :
    • ESI-MS may show [M+Na]+^+ adducts. Use high-resolution MS (HRMS) to distinguish isotopic patterns (e.g., 79Br^{79}Br/81Br^{81}Br) and confirm molecular formula .

Biological Activity Evaluation

Q: What methodological frameworks are recommended for assessing its antimicrobial or anticancer activity? A:

  • Antimicrobial Assays :
    • MIC Determination : Use broth microdilution (CLSI guidelines) against S. aureus and E. coli, with ciprofloxacin as a positive control .
    • Biofilm Inhibition : Quantify via crystal violet staining (OD570_{570}) after 24-hour exposure .
  • Anticancer Screening :
    • MTT Assay : Test against HeLa and MCF-7 cells (IC50_{50} calculation) with cisplatin as reference .
    • Apoptosis Markers : Use flow cytometry (Annexin V/PI staining) to validate mechanism .

Data Contradiction Analysis

Q: How to reconcile conflicting bioactivity data between this compound and its structural analogs? A:

  • Structural Comparisons :

    Analog Structural Difference Bioactivity Trend
    Methyl 4-(5-methyl-oxadiazol-2-yl)benzoate Lacks bromofuranLower antimicrobial activity
    5-Phenyl-oxadiazole derivative Bromine replaced with phenylReduced cytotoxicity
    • Key Insight : The 5-bromofuran group enhances electrophilicity, improving target binding (e.g., enzyme active sites) .
  • Statistical Validation : Use ANOVA to compare dose-response curves (p < 0.05 significance) .

Reaction Mechanism Elucidation

Q: What experimental approaches can clarify the reaction kinetics of its carbamoyl group? A:

  • Kinetic Studies :
    • Monitor coupling reaction progress via FT-IR (disappearance of –NCO peak at ~2270 cm1^{-1}) .
    • Use pseudo-first-order kinetics with excess methyl benzoate to determine rate constants (kk) .
  • Computational Modeling :
    • DFT calculations (B3LYP/6-31G*) predict transition states and activation energies for carbamoyl bond formation .

Computational Docking Studies

Q: How to design a docking study to predict its interaction with biological targets? A:

  • Target Selection : Prioritize enzymes with oxadiazole-binding pockets (e.g., E. coli MurB or human topoisomerase II) .
  • Protocol :
    • Prepare ligand (compound) and receptor (PDB ID: 1JFF) using AutoDock Tools.
    • Set grid box dimensions (60 × 60 × 60 Å) centered on the active site.
    • Run 100 Lamarckian GA simulations; validate poses with RMSD clustering (<2.0 Å) .

Stability and Storage Conditions

Q: What factors influence its stability, and how should it be stored for long-term use? A:

  • Degradation Pathways :
    • Hydrolysis of the ester group (t1/2_{1/2} = 14 days in pH 7.4 buffer at 25°C) .
    • Light-induced bromine dissociation (store in amber vials) .
  • Storage :
    • -20°C under argon; desiccate to prevent moisture uptake (<5% RH) .

Advanced Synthetic Optimization

Q: How to troubleshoot low yields in large-scale synthesis? A:

  • Common Issues :
    • Side Reactions : Oxadiazole ring opening at high temperatures. Optimize to 80°C with slow reagent addition .
    • Scaling Challenges : Switch from batch to flow chemistry (residence time: 30 min) for better heat/mass transfer .
  • Yield Improvement :
    • Use silica-supported catalysts (e.g., SiO2_2-SO3_3H) for recyclability and reduced waste .

Toxicity and Safety Profiling

Q: What in vitro assays are suitable for preliminary toxicity screening? A:

  • Cytotoxicity :
    • Hemolysis assay (2% RBC suspension; IC50_{50} >100 µg/mL deemed safe) .
    • Ames test (TA98 strain) to rule out mutagenicity .
  • Handling Precautions :
    • Wear nitrile gloves and FFP3 masks; avoid inhalation (GHS Category 4 toxicity) .

Computational ADMET Predictions

Q: How reliable are ADMET predictions for prioritizing this compound in drug discovery? A:

  • Tools : Use SwissADME or ADMETLab 2.0 for:
    • Absorption : High Caco-2 permeability predicted (LogP = 2.8).
    • Metabolism : Susceptible to CYP3A4 oxidation (two putative sites) .
  • Limitations : False positives possible; validate with in vitro hepatocyte assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.